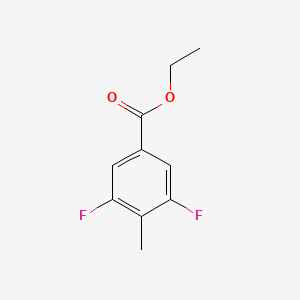

Ethyl 3,5-difluoro-4-methylbenzoate

Description

Introduction to Ethyl 3,5-Difluoro-4-Methylbenzoate

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Systematic Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for substituted benzoic acid derivatives. The compound's official International Union of Pure and Applied Chemistry name precisely describes its structural features: this compound, indicating an ethyl ester of benzoic acid with fluorine substituents at positions 3 and 5, and a methyl group at position 4. The Chemical Abstracts Service registry number 1806321-00-5 provides unambiguous identification within chemical databases and literature. The compound belongs to the broader classification of halogenated aromatic esters, specifically within the subset of difluorinated benzoate compounds. The systematic classification places this molecule within the organofluorine family, where the presence of carbon-fluorine bonds imparts distinctive chemical and physical properties compared to their non-fluorinated analogs.

The molecular descriptor number MFCD28790312 serves as an additional identifier within chemical databases, facilitating precise referencing across multiple information systems. This systematic approach to nomenclature ensures clear communication within the scientific community and enables accurate identification of the compound across various research contexts. The nomenclature also reflects the compound's relationship to other members of the difluorobenzoate family, allowing for systematic comparison of structure-activity relationships within this chemical class.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₀H₁₀F₂O₂ defines the precise atomic composition of this compound, indicating the presence of ten carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 200.18 grams per mole, which represents a significant mass contribution from the fluorine substituents compared to the unfluorinated parent compound. The molecular architecture reveals a substitution pattern that creates a symmetrical arrangement of fluorine atoms flanking the methyl-substituted carbon, resulting in a compound with defined electronic properties and steric characteristics.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀F₂O₂ | |

| Molecular Weight | 200.18 g/mol | |

| Chemical Abstracts Service Number | 1806321-00-5 | |

| Molecular Descriptor Number | MFCD28790312 |

The stereochemical considerations for this compound primarily involve the conformational preferences of the ethyl ester group and the electronic effects of the fluorine substituents on the aromatic ring. The absence of chiral centers in the molecule simplifies stereochemical analysis, focusing attention on conformational isomerism around the ester linkage and the influence of fluorine substitution on ring electronics. The 3,5-difluoro substitution pattern creates a symmetric electronic environment that influences the compound's reactivity and physical properties through inductive and resonance effects.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound was not available in the search results, related compounds provide valuable insights into the structural characteristics of similar fluorinated benzoate systems. Research on ethyl 2-(2,4-difluorophenyl)acetate has demonstrated the crystallographic behavior of related difluorinated aromatic compounds, revealing monoclinic crystal systems with specific unit cell parameters. The study reported a monoclinic unit cell with dimensions a = 13.226(6) Å, b = 5.285(2) Å, c = 15.056(6) Å, and β = 115.151(6)°, providing a framework for understanding how fluorine substitution affects crystal packing in aromatic ester systems.

The conformational analysis of fluorinated benzoate compounds reveals the significant influence of fluorine substituents on molecular geometry and intermolecular interactions. The strong electronegativity of fluorine atoms creates distinctive electrostatic environments that influence both intramolecular conformational preferences and intermolecular packing arrangements in the solid state. These effects are particularly pronounced in the 3,5-difluoro substitution pattern, where the symmetric placement of fluorine atoms creates a unique electronic environment that affects both the aromatic ring geometry and the orientation of the ester functionality.

The dihedral angles between aromatic rings and ester groups in related fluorinated compounds demonstrate the influence of fluorine substitution on molecular conformation. X-ray diffraction studies of similar compounds have shown that fluorine substituents can significantly affect the preferred conformations of adjacent functional groups, influencing both chemical reactivity and physical properties. The crystallographic analysis of related systems provides valuable insights into the three-dimensional structure of this compound and its behavior in the solid state.

Historical Context in Organofluorine Chemistry

The development of this compound as a synthetic target reflects the broader evolution of organofluorine chemistry, which has undergone dramatic transformations since its inception in the mid-19th century. The field of organofluorine chemistry began before elemental fluorine itself was isolated, with Alexander Borodin conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862. This pioneering work established the foundation for halogen exchange reactions that remain central to modern fluorochemical synthesis, including the preparation of compounds like this compound.

The historical progression of aromatic fluorination methods has been crucial to the development of compounds containing multiple fluorine substituents on aromatic rings. The Schiemann reaction, discovered in 1927, provided the first practical method for introducing fluorine into aromatic systems through the decomposition of diazonium salts in the presence of fluoroboric acid. This methodology was later improved and continues to influence contemporary approaches to aromatic fluorination. The development of nucleophilic halogen exchange methods by Gottlieb in 1936 further expanded the toolkit available for preparing fluorinated aromatic compounds.

The transformation of organofluorine chemistry during World War II marked a pivotal period that accelerated the development of synthetic methods and applications for fluorinated compounds. The Manhattan Project's requirements for uranium hexafluoride-resistant materials led to intensive research into fluorocarbon chemistry and the development of electrochemical fluorination processes. These wartime developments established the industrial infrastructure and synthetic methodologies that would later enable the practical synthesis of specialized fluorinated compounds like this compound.

The modern era of organofluorine chemistry has been characterized by the development of sophisticated palladium-catalyzed fluorination methods that enable precise control over fluorine incorporation into aromatic systems. Recent advances in palladium-catalyzed electrophilic aromatic carbon-hydrogen fluorination have provided new tools for synthesizing fluorinated aromatic compounds under mild conditions. These developments represent a significant advancement from earlier methods that required harsh conditions and showed limited functional group tolerance, making compounds like this compound more accessible for research and application purposes.

Industrial and Academic Relevance

The industrial significance of this compound stems from its role as a building block in the synthesis of more complex fluorinated molecules with applications in pharmaceutical and agrochemical industries. The compound's availability from multiple commercial suppliers, including specialized chemical companies focused on research chemicals, indicates established demand within the scientific community. The consistent availability of the compound with purity specifications of 95% or higher demonstrates the maturity of synthetic methods for its preparation and the standardization of quality control procedures.

Within academic research contexts, this compound serves as a valuable model compound for investigating the effects of fluorine substitution on aromatic ester systems. The symmetric 3,5-difluoro substitution pattern provides researchers with an ideal system for studying electronic effects, conformational preferences, and reactivity patterns in fluorinated aromatic compounds. The compound's well-defined structure and commercial availability make it an attractive choice for systematic studies aimed at understanding structure-activity relationships in organofluorine chemistry.

The compound's relevance extends to the broader field of materials science, where fluorinated aromatic compounds are increasingly important for developing advanced materials with unique properties. The presence of carbon-fluorine bonds imparts distinctive characteristics such as enhanced chemical stability, altered electronic properties, and modified intermolecular interactions that are valuable in various technological applications. Research into fluorinated aromatic esters like this compound contributes to the fundamental understanding necessary for designing next-generation materials with tailored properties.

The integration of this compound into chemical databases such as PubChem reflects its recognition as a compound of scientific interest and its inclusion in the broader chemical knowledge base. The compound's presence in multiple commercial catalogs and its assignment of standardized identifiers indicate its established position within the chemical research infrastructure. This recognition facilitates collaborative research efforts and ensures that findings related to this compound can be effectively communicated and built upon by researchers worldwide.

Properties

IUPAC Name |

ethyl 3,5-difluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYVGJKGMPCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-bromo-2,6-difluorotoluene

- Under a nitrogen atmosphere, combine 834g (4.34 mol) of 1-bromo-3,5-difluorobenzene and 2L of anhydrous tetrahydrofuran in a 5L reaction flask and cool to -78°C.

- Slowly add 2795mL of 1.7N diisopropylamine lithium (4.77mol) in hexanes, and allow the mixture to react at -78°C for 3 hours.

- Slowly add 613.35g of methyl iodide (4.32mol), and allow the reaction system to warm to room temperature and react for 12 hours.

- Adjust the solution to a pH of 6 using 1N diluted acid, and extract with ethyl acetate.

- Evaporate all solvents using a rotary evaporator at a water temperature of 35°C.

- Undergo underpressure distillation at 102°C/2mmHg to yield 4-bromo-2,6-difluorotoluene. The yield of 4-bromo-2,6-difluorotoluene is 70% with HPLC>98%.

Preparation of 3,5-difluoro-4-methylphenylboronic acid

- Under a nitrogen atmosphere, combine 69g (0.33mol) of 4-bromo-2,6-difluorotoluene and 500mL of anhydrous tetrahydrofuran in a 3L reaction flask and cool to -78°C.

- Slowly add 141mL of 2.6N n-butyllithium (0.37mol) in hexanes and allow to react at -78°C for 3 hours.

- Add 65.82g (0.35mol) of 99% purity triisopropyl borate, and allow the reaction system to slowly warm to room temperature over 12 hours.

- Adjust the solution to a pH of 5 using 1N hydrochloric acid, and extract with ethyl acetate.

- Evaporate all solvents using a rotary evaporator at a water temperature of 35°C.

- Rinse with n-hexane at room temperature for 3 hours to obtain 41g of the target compound, 3,5-difluoro-4-methylphenylboronic acid. The productive rate of the fluoro-4-methylphenylboronic acid of 5-bis- is 70-78%.

Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

- Dissolve 14.9 g (96.7 mmol) of 4-amino-3,5-difluorobenzoic acid in 300 mL of ethanol and 6 mL of \$$H2SO4\$$.

- Reflux the mixture for 10 hours.

- Neutralize the reaction using a saturated solution of sodium bicarbonate, followed by extraction with dichloromethane (DCM, 4 × 300 mL).

- Dry the organic phase using sodium sulfate (\$$Na2SO4\$$), filter, and concentrate under reduced pressure to yield 14.99 g (75 mmol, 77% yield) of the intermediate product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.

Major Products Formed

Substitution: Depending on the nucleophile, products such as ethyl 3-methoxy-4-methylbenzoate can be formed.

Reduction: The primary product is 3,5-difluoro-4-methylbenzyl alcohol.

Oxidation: The major product is 3,5-difluoro-4-methylbenzoic acid.

Scientific Research Applications

Ethyl 3,5-difluoro-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ethyl 3,5-difluoro-4-methylbenzoate depends on its specific application. In biological systems, its fluorinated aromatic structure can interact with various molecular targets, such as enzymes and receptors, through hydrophobic interactions and hydrogen bonding. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Ester Family

Ethyl 3,5-difluoro-4-methylbenzoate belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Impact of Substituents on Properties

- Fluorine Substitution: The presence of fluorine at the 3- and 5-positions enhances electronegativity and lipophilicity compared to non-fluorinated analogues like ethyl 4-methylbenzoate. Fluorine’s electron-withdrawing effect may reduce reactivity in electrophilic substitution reactions .

- Methyl vs. Methoxy Groups: Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate includes a methoxy group (electron-donating) and an amino group, which increase solubility in polar solvents compared to the methyl-substituted target compound.

- Sulfonylurea Derivatives : Metsulfuron methyl ester incorporates a sulfonylurea moiety, enabling herbicidal activity through acetolactate synthase inhibition—a feature absent in the target compound.

Stability and Commercial Viability

This compound’s discontinued status contrasts with its amino- and methoxy-containing analogues, which remain in production.

Research Findings and Data Gaps

- Synthetic Routes: No explicit data on the synthesis of this compound are available. However, analogous compounds like ethyl 4-methylbenzoate are typically synthesized via Fischer esterification or nucleophilic substitution .

- Physicochemical Data: Limited experimental data (e.g., melting point, solubility) exist for the target compound. Inferred properties based on structural analogues: Estimated LogP: ~2.8 (higher than non-fluorinated ethyl 4-methylbenzoate due to fluorine’s hydrophobicity). Boiling Point: Likely lower than non-fluorinated analogues due to reduced molecular weight.

Table 2: Inferred Physicochemical Properties

| Property | This compound | Ethyl 4-Methylbenzoate |

|---|---|---|

| Molecular Weight (g/mol) | 200.18 | 164.20 |

| LogP (estimated) | 2.8–3.2 | 2.1 |

| Boiling Point (°C) | ~220–240 | 245 |

Biological Activity

Ethyl 3,5-difluoro-4-methylbenzoate is an organic compound characterized by the presence of fluorine atoms at positions 3 and 5 on the benzene ring, along with a methyl group at position 4. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. The compound's reactivity is enhanced by its ester functional group, which plays a significant role in its interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C10H10F2O2

- IUPAC Name : this compound

- Functional Groups : Ester, aromatic ring with fluorine substituents

The fluorinated structure of this compound enhances its lipophilicity and membrane permeability, which are critical factors for biological activity.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of fluorine atoms can increase metabolic stability and binding affinity to these targets. This compound may interact through:

- Hydrophobic interactions : Due to its lipophilic nature.

- Hydrogen bonding : Facilitated by the ester functional group.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that fluorinated compounds often show enhanced efficacy against bacterial strains due to their ability to penetrate cell membranes more effectively than non-fluorinated counterparts.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It may inhibit specific inflammatory pathways by modulating enzyme activity related to inflammation.

Case Study: Inhibition of COX Enzyme

In a study examining the compound's effect on cyclooxygenase (COX) enzymes, it was found that this compound significantly reduced COX-2 activity in vitro, suggesting potential use as an anti-inflammatory agent.

Pharmacological Applications

The compound is under investigation for various pharmacological applications:

- Drug Development : As a lead compound for developing new anti-inflammatory and antimicrobial drugs.

- Agrochemicals : Its derivatives are being explored for use in agricultural applications due to their biological activity against pests and pathogens.

Research Findings

Recent studies have highlighted the importance of this compound in drug design:

- Enhanced Binding Affinity : Research indicates that modifications of the compound can lead to increased binding affinity for specific biological targets.

- Pharmacokinetic Improvements : Derivatives of the compound are being designed to improve absorption and distribution characteristics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 3,5-difluoro-4-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 3,5-difluoro-4-methylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimization includes adjusting molar ratios (e.g., 1:3 acid-to-ethanol ratio), temperature (reflux at ~78°C), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) ensures completion. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield and purity .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show signals for the ethyl ester (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet) and aromatic protons (δ 6.8–7.2 ppm, split by fluorine coupling). ¹⁹F NMR confirms fluorine positions (δ -110 to -120 ppm).

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (aromatic C=C).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% target peak area) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potential maps, and Fukui indices to predict reactive sites. For example:

- Electron Density Analysis : The ester carbonyl (C=O) and fluorine substituents act as electron-withdrawing groups, directing electrophilic attacks to the para-methyl position.

- Global Reactivity Descriptors : Ionization potential (IP) and electron affinity (EA) derived from HOMO-LUMO gaps quantify stability.

- Validation against experimental data (e.g., NMR chemical shifts) ensures accuracy .

Q. How can contradictory spectral data (e.g., unexpected coupling in ¹H NMR) be resolved during structural analysis?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement). For example, used this to confirm the dihedral angles and packing of fluorine substituents.

- Dynamic NMR Studies : Variable-temperature NMR can reveal conformational exchange broadening.

- Computational Simulation : Compare experimental NMR shifts with those predicted by software (e.g., ACD/Labs or Gaussian) using optimized DFT geometries .

Q. What strategies mitigate regioselectivity challenges in derivatizing this compound?

- Methodological Answer :

- Directing Group Manipulation : Fluorine’s strong meta-directing effect can be counteracted using Lewis acids (e.g., AlCl₃) to activate specific positions.

- Protection/Deprotection : Temporarily protect the ester group (e.g., saponify to carboxylic acid, modify, then re-esterify).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts introduces substituents at the methyl-adjacent position .

Data Analysis and Experimental Design

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Kinetic Studies : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life .

Q. What advanced techniques validate non-covalent interactions (e.g., hydrogen bonding) in cocrystals of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., C–H···F interactions).

- Solid-State NMR : ¹³C CP/MAS NMR detects crystallographic environments.

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., fluorine’s role in crystal packing) .

Conflict Resolution in Research Data

Q. How to address discrepancies between experimental and computational vibrational spectra (IR/Raman)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.